molecular formula C19H20N4O2S B3207998 1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1049263-80-0

1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3207998
CAS No.: 1049263-80-0
M. Wt: 368.5 g/mol
InChI Key: SBSDTJZMFQLHMX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1049263-80-0) is a synthetic organic compound supplied for research applications. It features a molecular formula of C19H20N4O2S and a molecular weight of 368.45 g/mol . This chemical possesses a complex structure incorporating a urea linkage, a 2,4-dimethylphenyl group, and a pyridazinone core conjugated with a thiophene ring. Compounds based on the pyridazin-3(2H)-one scaffold, similar to this one, have been investigated for their potential as phosphodiesterase 4 (PDE4) inhibitors, suggesting a potential mechanism of action involving the modulation of cyclic nucleotide signaling pathways . Researchers may find this compound valuable as a reference standard or as a building block in medicinal chemistry programs, particularly in the synthesis and exploration of novel heterocyclic compounds with potential biological activity. The product requires cold-chain transportation to ensure stability . This product is intended for research purposes and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-5-6-15(14(2)12-13)21-19(25)20-9-10-23-18(24)8-7-16(22-23)17-4-3-11-26-17/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSDTJZMFQLHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS Number: 1049263-80-0) is a urea derivative that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of 368.5 g/mol. The structure features a urea group linked to a pyridazine and thiophene moiety, which are critical for its biological activity.

PropertyValue
CAS Number1049263-80-0
Molecular FormulaC19H20N4O2S
Molecular Weight368.5 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Inhibitory Activity

Research indicates that the compound exhibits potent inhibitory effects against COX-2 with IC50 values comparable to established anti-inflammatory drugs. For instance, in vitro assays have demonstrated IC50 values ranging from 0.52 to 7.07 μM against COX-2, highlighting its potential as an anti-inflammatory agent.

Case Studies

  • Anti-inflammatory Effects : In a study evaluating various urea derivatives, the compound demonstrated significant anti-inflammatory effects in animal models, showing up to 64% inhibition of inflammation compared to controls.
  • Cancer Research : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinase pathways associated with tumor growth.

Additional Biological Activities

Beyond COX-2 inhibition, the compound has also been evaluated for other biological activities:

  • Antioxidant Activity : Exhibits moderate antioxidant properties, potentially contributing to its overall therapeutic profile.
  • Neuroprotective Effects : Some studies suggest it may protect neuronal cells against oxidative stress, indicating potential applications in neurodegenerative diseases.

Recent Studies and Data

Recent literature has explored the synthesis and biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • A study published in ACS Omega highlighted the development of various COX inhibitors derived from similar scaffolds, emphasizing the importance of structural modifications in enhancing efficacy and selectivity against COX enzymes .
  • Another investigation focused on the molecular docking studies that revealed binding affinities and interactions at the active sites of COX enzymes, supporting experimental findings regarding inhibitory potency .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX-2 InhibitionIC50 = 0.52 - 7.07 μM
Anti-inflammatoryUp to 64% inhibition
AntioxidantModerate activity
NeuroprotectiveProtective against stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea

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